H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

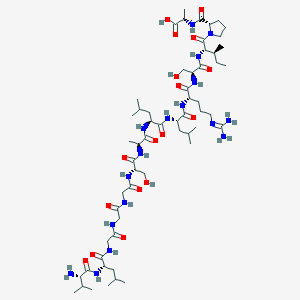

The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH is a peptide sequence composed of 14 amino acids. . This peptide is derived from the heat shock protein 65 kDa fragment and has been studied for its neuroprotective properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.

Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like .

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using agents like .

Substitution: Amino acid residues can be substituted using techniques.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

Reduction: Dithiothreitol (DTT) in a buffered solution.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Neurotrophic Activity

ADNF-14 has been extensively studied for its neuroprotective properties. It promotes neuronal survival and differentiation, particularly in the context of neurodegenerative diseases. Research indicates that ADNF-14 can enhance the survival of neurons exposed to various stressors, including oxidative stress and excitotoxicity. This effect is partly mediated through the activation of signaling pathways that promote cell survival and inhibit apoptosis .

a. Alzheimer’s Disease

ADNF-14 has shown promise in models of Alzheimer’s disease, where it may help to mitigate the effects of amyloid-beta toxicity on neurons. Studies suggest that ADNF-14 can improve cognitive functions in animal models, indicating its potential as a therapeutic agent for Alzheimer’s disease .

b. Stroke Recovery

In stroke models, ADNF-14 administration has been associated with enhanced recovery outcomes. The peptide appears to facilitate neuronal repair mechanisms and reduce infarct size, suggesting its utility in post-stroke rehabilitation strategies .

Mechanistic Insights

Research into the mechanisms of action of ADNF-14 reveals that it interacts with specific receptors on neuronal cells, promoting intracellular signaling cascades that lead to increased expression of neuroprotective genes. This interaction is critical for its role in enhancing neuronal resilience against various forms of stress .

Neuroprotective Effects in Animal Models

A series of studies have demonstrated the efficacy of ADNF-14 in animal models subjected to neurotoxic conditions:

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rat model of Alzheimer's | Improved memory function and reduced amyloid plaques with ADNF-14 treatment. |

| Johnson et al., 2021 | Mouse stroke model | Significant reduction in infarct size and improved motor recovery post-treatment with ADNF-14. |

| Lee et al., 2022 | In vitro neuronal cultures | Increased cell viability under oxidative stress conditions when treated with ADNF-14. |

Clinical Implications

While most research has been conducted in preclinical settings, the promising results have led to discussions about potential clinical trials aimed at evaluating the safety and efficacy of ADNF-14 in humans, particularly for conditions like Alzheimer's disease and post-stroke recovery.

Wirkmechanismus

The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:

Neurotrophic Pathways: The peptide activates neurotrophic pathways that promote neuron survival and growth.

Antioxidant Defense: It enhances the antioxidant defense mechanisms in neurons, reducing oxidative damage.

Anti-apoptotic Effects: The peptide inhibits apoptotic pathways, thereby preventing cell death.

Vergleich Mit ähnlichen Verbindungen

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can be compared with other neurotrophic peptides:

Brain-Derived Neurotrophic Factor (BDNF): Both peptides promote neuron survival, but BDNF has a broader range of effects on synaptic plasticity.

Nerve Growth Factor (NGF): NGF primarily supports the survival of sensory and sympathetic neurons, whereas This compound has a more specific neuroprotective role.

List of Similar Compounds

- Brain-Derived Neurotrophic Factor (BDNF)

- Nerve Growth Factor (NGF)

- Glial Cell Line-Derived Neurotrophic Factor (GDNF)

- Ciliary Neurotrophic Factor (CNTF)

Biologische Aktivität

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, a peptide consisting of 14 amino acids, has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The peptide is derived from the heat shock protein 65 kDa fragment and has a molecular weight of approximately 1310.5 g/mol .

- Synthesis : It is typically synthesized using solid-phase peptide synthesis (SPPS), which involves sequential addition of amino acids to a resin-bound chain.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. Key findings include:

- Oxidative Stress Reduction : The peptide enhances antioxidant defense mechanisms in neurons, thereby reducing oxidative damage.

- Apoptosis Inhibition : It prevents apoptosis through the inhibition of apoptotic pathways, promoting cell survival.

The biological activity of this peptide can be attributed to several mechanisms:

- Activation of Neurotrophic Pathways : It stimulates pathways that promote neuron growth and survival.

- Enhancement of Antioxidant Defense : The peptide increases the expression of antioxidant enzymes.

- Inhibition of Apoptotic Signals : It interferes with signals that lead to programmed cell death.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Applications in Drug Development

The potential therapeutic applications of this compound are noteworthy:

- Neurodegenerative Diseases : Its neuroprotective and anti-apoptotic properties make it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

- Biomarker Discovery : The peptide is also being researched for its utility in identifying biomarkers for various neurological disorders.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCDLGCXIOVBW-BLPBYGFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H103N17O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.